molecular formula C32H39Cl3N10O4 B1234030 Tallimustine hydrochloride CAS No. 118438-45-2

Tallimustine hydrochloride

Cat. No.: B1234030
CAS No.: 118438-45-2
M. Wt: 734.1 g/mol
InChI Key: BLSOATWWAGIRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SB 272844 is a selective antagonist of the C-X-C chemokine receptor type 2 (CXCR2). This compound has been studied for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. By blocking the CXCR2 receptor, SB 272844 can inhibit the action of certain chemokines, which are signaling proteins involved in the recruitment of immune cells to sites of inflammation or tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB 272844 involves several key steps, including the formation of the core structure and the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds typically involve:

    Formation of the Core Structure: This step often involves the use of cyclization reactions to form the core ring structure of the compound.

    Functional Group Introduction: Specific functional groups are introduced through various chemical reactions, such as alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and yield.

Industrial Production Methods

Industrial production of SB 272844 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would also include rigorous quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

SB 272844 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SB 272844 may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties.

Scientific Research Applications

Mechanism of Action

SB 272844 exerts its effects by selectively binding to the CXCR2 receptor, thereby blocking the interaction between the receptor and its ligands, such as interleukin-8 and growth-related oncogene-alpha . This inhibition prevents the activation of downstream signaling pathways that lead to the recruitment and activation of neutrophils and other immune cells. By blocking these pathways, SB 272844 can reduce inflammation and potentially inhibit tumor growth.

Comparison with Similar Compounds

Similar Compounds

Several other compounds are known to target the CXCR2 receptor, including:

    SB 225002: Another selective CXCR2 antagonist with similar biological activity.

    Reparixin: A non-competitive allosteric inhibitor of CXCR2.

    Danirixin: A selective CXCR2 antagonist being investigated for its potential in treating respiratory diseases.

Uniqueness of SB 272844

SB 272844 is unique in its high selectivity for the CXCR2 receptor and its potent inhibitory effects on chemokine-mediated neutrophil recruitment. This selectivity makes it a valuable tool for studying the specific role of CXCR2 in various biological processes and for developing targeted therapies with minimal off-target effects.

Biological Activity

Tallimustine hydrochloride, a derivative of distamycin A, is an alkylating agent that has attracted attention for its unique mechanism of action as a DNA minor groove binder. This article delves into its biological activity, focusing on its interaction with DNA, therapeutic efficacy, and clinical studies.

Tallimustine functions primarily as a DNA alkylating agent . It preferentially binds to the minor groove of DNA, specifically targeting AT-rich sequences. This interaction leads to highly sequence-specific alkylation, particularly at the N7 position of guanines within these sequences. The binding mechanism involves:

  • Non-covalent interactions : Tallimustine binds to DNA without forming covalent bonds initially, which allows it to alter the DNA structure and facilitate subsequent alkylation by other tallimustine molecules.
  • Induction of apoptosis : By damaging DNA, tallimustine activates cellular pathways that lead to apoptosis, particularly through the activation of p53 and downstream effectors like p21 and BAX in cancer cells .

Preclinical Studies

Preclinical studies have demonstrated significant anti-tumor effects in various cancer models:

  • Colorectal Cancer : In a phase II study involving patients with advanced colorectal cancer, tallimustine was administered at a dose of 900 µg/m² every four weeks. While no objective responses were observed in 14 evaluable patients, the study highlighted its potential due to selective neutropenia as a side effect .
  • Leukemia Models : In severe combined immunodeficient (SCID) mice, tallimustine showed effective anti-leukemic activity against adult myelogenous leukemia (AML), leading to complete remissions in some cases .

Clinical Trials

The clinical evaluation of tallimustine has been limited but noteworthy:

  • Phase I Trials : Initial trials indicated that tallimustine could be administered safely at doses starting from 300 µg/m²/day over three days every three to four weeks. The most common side effects included neutropenia and thrombocytopenia .
  • Efficacy in Other Cancers : Although some trials showed limited success in lung cancer patients, the overall findings suggest that tallimustine may be more effective when combined with other therapies or used in specific patient populations .

Comparative Studies

Comparative studies with other compounds have provided insights into the relative efficacy of tallimustine:

CompoundMechanism of ActionEfficacy in Cancer ModelsNotable Side Effects
TallimustineDNA minor groove binderEffective in AML and colorectal cancerNeutropenia, thrombocytopenia
PNU 151807Non-covalent binding; inhibits CDKSuperior cytotoxicity in vitroNot specified
BrostallicinSimilar binding but different mechanismBroader spectrum of activityNausea, vomiting

Properties

CAS No.

118438-45-2

Molecular Formula

C32H39Cl3N10O4

Molecular Weight

734.1 g/mol

IUPAC Name

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[[4-[bis(2-chloroethyl)amino]benzoyl]amino]-1-methylpyrrole-2-carboxamide;hydrochloride

InChI

InChI=1S/C32H38Cl2N10O4.ClH/c1-41-18-22(14-25(41)30(46)37-11-8-28(35)36)39-32(48)27-16-23(19-43(27)3)40-31(47)26-15-21(17-42(26)2)38-29(45)20-4-6-24(7-5-20)44(12-9-33)13-10-34;/h4-7,14-19H,8-13H2,1-3H3,(H3,35,36)(H,37,46)(H,38,45)(H,39,48)(H,40,47);1H

InChI Key

BLSOATWWAGIRGE-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl

Synonyms

FCE 24517
FCE-24517
N-deformyl-N-(4-N-N,N-bis(2-choroethylamino)benzoyl)distamycin
tallimustine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.